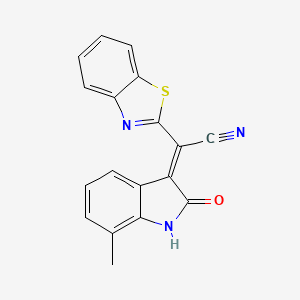
1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile, also known as BTA, is a heterocyclic compound with a benzothiazole ring and an indole moiety. It has gained significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been demonstrated to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Additionally, this compound has been shown to possess antioxidant activity, which may have potential therapeutic implications for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, its low solubility in water and limited bioavailability may pose challenges for its use in vivo. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Future Directions
Future research on 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile could focus on its potential use as a fluorescent probe for metal ions and as a sensor for environmental pollutants. Additionally, further studies are needed to explore its potential therapeutic applications, including its use as an anticancer agent and its ability to modulate oxidative stress-related pathways. Finally, the development of novel derivatives of this compound with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with 7-methyl-1,2,3,4-tetrahydroindol-2-one and acetonitrile. The final product is obtained after purification by recrystallization.
Scientific Research Applications
1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile has been extensively studied for its various biological activities, including anticancer, antimicrobial, antifungal, and antioxidant activities. It has also been investigated for its potential use as a fluorescent probe for metal ions and as a sensor for environmental pollutants.
properties
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-yl)-2-(7-methyl-2-oxo-1H-indol-3-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3OS/c1-10-5-4-6-11-15(17(22)21-16(10)11)12(9-19)18-20-13-7-2-3-8-14(13)23-18/h2-8H,1H3,(H,21,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUMGUOCEYMRNM-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C#N)C3=NC4=CC=CC=C4S3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)/C(=C(/C#N)\C3=NC4=CC=CC=C4S3)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

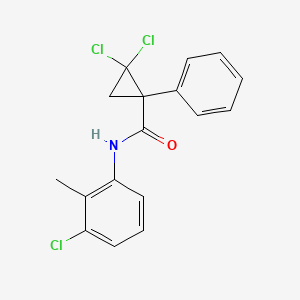
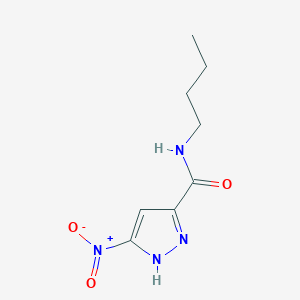
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028825.png)
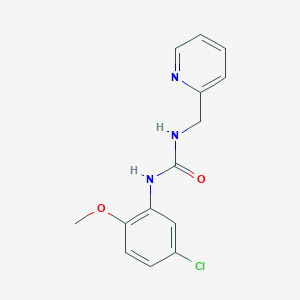
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-fluoro-4-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6028833.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B6028856.png)
![2-methoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B6028864.png)
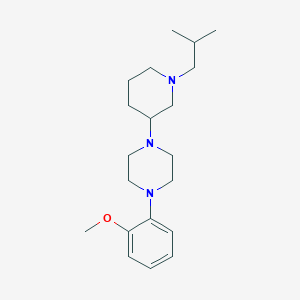
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028876.png)
![N-(4-isopropylphenyl)-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6028880.png)
![N-(3-fluoro-4-methylphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6028908.png)
![(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6028912.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B6028920.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,6-hexanediamine dihydrochloride](/img/structure/B6028928.png)